Propanoic acid, 2,2-dimethyl-, cyclohexyl ester
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Overview
Description
Propanoic acid, 2,2-dimethyl-, cyclohexyl ester is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.2753 g/mol . This compound is characterized by the presence of a cyclohexyl ester group attached to a 2,2-dimethylpropanoic acid backbone. It is commonly used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, cyclohexyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with cyclohexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:
2,2-Dimethylpropanoic acid+CyclohexanolAcid CatalystPropanoic acid, 2,2-dimethyl-, cyclohexyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products. The esterification process is often followed by purification steps, such as distillation or recrystallization, to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2,2-dimethyl-, cyclohexyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,2-dimethylpropanoic acid and cyclohexanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2,2-Dimethylpropanoic acid and cyclohexanol.
Reduction: 2,2-Dimethylpropanol and cyclohexanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 2,2-dimethyl-, cyclohexyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of propanoic acid, 2,2-dimethyl-, cyclohexyl ester involves its hydrolysis to release 2,2-dimethylpropanoic acid and cyclohexanol. The ester linkage is susceptible to enzymatic hydrolysis by esterases in biological systems, leading to the release of the active components. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pivalic acid (2,2-Dimethylpropanoic acid): The parent acid of the ester.
Cyclohexanol: The alcohol component of the ester.
Methyl 2,2-dimethylpropanoate: Another ester of 2,2-dimethylpropanoic acid with a different alcohol component.
Uniqueness
Propanoic acid, 2,2-dimethyl-, cyclohexyl ester is unique due to the presence of both a bulky 2,2-dimethylpropanoic acid moiety and a cyclohexyl group. This combination imparts distinct physical and chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions in various applications.
Properties
CAS No. |
29878-49-7 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
cyclohexyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H20O2/c1-11(2,3)10(12)13-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
InChI Key |
WDCXGSMKFYMFCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1CCCCC1 |
Origin of Product |
United States |
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